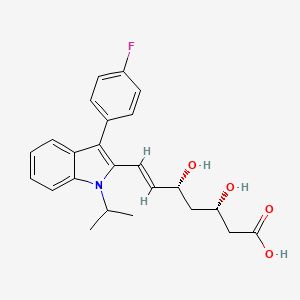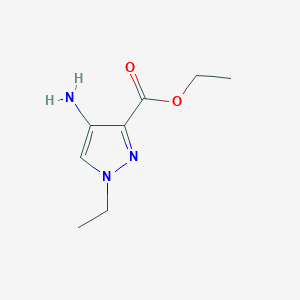
5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide, also known as CFMB, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. CFMB belongs to the class of benzamide derivatives, which have been found to exhibit a variety of biological activities, including anticancer, antifungal, and antibacterial properties.
Applications De Recherche Scientifique
5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide has been the subject of extensive research due to its potential applications in the field of medicinal chemistry. Several studies have reported that 5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide exhibits potent anticancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. 5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide has also been found to possess antifungal and antibacterial properties, making it a promising candidate for the development of new antimicrobial agents.
Mécanisme D'action
The exact mechanism of action of 5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide is not fully understood, but several studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. 5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide has been found to exhibit a variety of biochemical and physiological effects. In vitro studies have shown that 5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide can inhibit cell proliferation, induce apoptosis, and disrupt cell cycle progression in cancer cells. 5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide has also been found to exhibit antifungal and antibacterial activity against several pathogens. In vivo studies have shown that 5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide can inhibit tumor growth in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide has several advantages for lab experiments, including its potent anticancer activity and broad-spectrum antimicrobial properties. However, 5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity to normal cells at high concentrations.
Orientations Futures
There are several future directions for research on 5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide. One area of interest is the development of new analogs of 5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide with improved pharmacological properties, such as increased solubility and reduced toxicity. Another area of research is the investigation of the molecular mechanisms underlying the anticancer and antimicrobial activities of 5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide. Finally, further studies are needed to evaluate the safety and efficacy of 5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide in animal models and clinical trials.
Méthodes De Synthèse
The synthesis of 5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide involves several steps, including the condensation of 5-methoxy-2-hydroxybenzoic acid with 2-fluorobenzoyl chloride, followed by the addition of 5-chloro-2-aminophenol and the subsequent cyclization of the resulting intermediate. The final product is obtained after purification by column chromatography.
Propriétés
IUPAC Name |
2-chloro-5-fluoro-N-(2-hydroxy-5-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO3/c1-20-9-3-5-13(18)12(7-9)17-14(19)10-6-8(16)2-4-11(10)15/h2-7,18H,1H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXBZYSLYKLCLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)NC(=O)C2=C(C=CC(=C2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(2-Methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)xanthen-9-one](/img/structure/B1145963.png)



